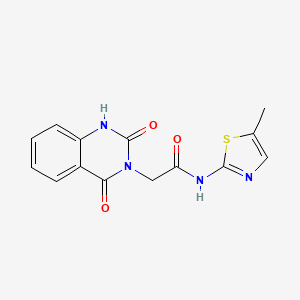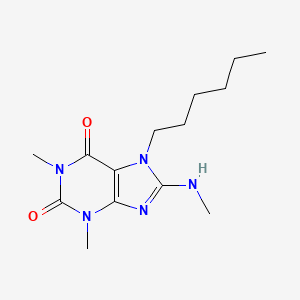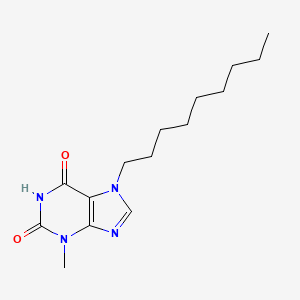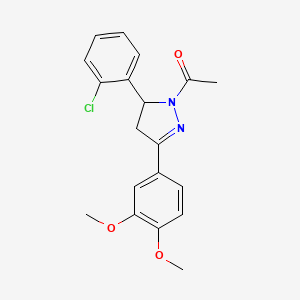
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is a bicyclic structure, and a thiazole moiety, making it a subject of interest for its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method is the condensation of anthranilic acid with an appropriate isocyanate or carbonyl compound to form the quinazolinone ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinazolinone core can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound, potentially altering its biological activity.
Substitution: : Substitution reactions at different positions on the quinazolinone ring or the thiazole group can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, this compound has shown potential in various assays, including anticancer and antimicrobial activities. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine
In medicine, the compound's derivatives can be explored for their pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism by which 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The thiazole group may enhance the compound's binding affinity and selectivity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: : Other quinazolinone-based compounds share structural similarities and may exhibit similar biological activities.
Thiazole Derivatives: : Compounds containing thiazole rings are known for their diverse biological activities and can be compared in terms of efficacy and safety.
Uniqueness
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide stands out due to its unique combination of the quinazolinone and thiazole moieties, which can lead to distinct biological activities and applications compared to other similar compounds.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-8-6-15-13(22-8)17-11(19)7-18-12(20)9-4-2-3-5-10(9)16-14(18)21/h2-6H,7H2,1H3,(H,16,21)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHKPGXZOXTJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B6577332.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577337.png)


![4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6577352.png)
![N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6577359.png)
![4-Piperidinecarboxamide, 1-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-N-(2,2,2-trifluoroethyl)-](/img/structure/B6577376.png)

![5-(4-chlorophenyl)-2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6577386.png)
![N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6577392.png)
![2-(4-methylbenzoyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine](/img/structure/B6577393.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6577399.png)
![13-{[3-(diethylamino)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577411.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6577416.png)
